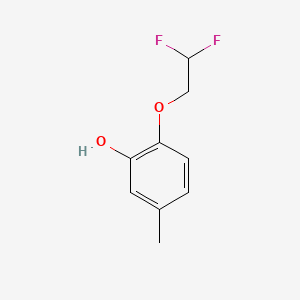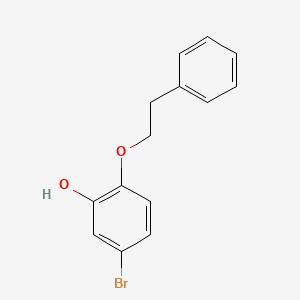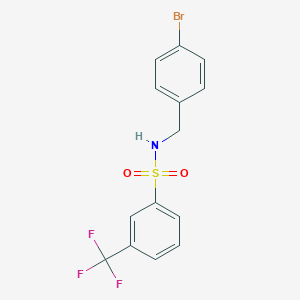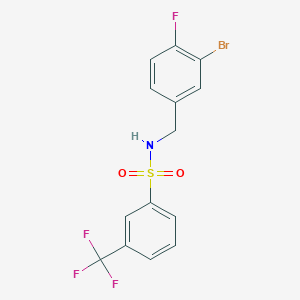
(4-Amino-2-methylphenyl)(azetidin-1-yl)methanone
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
(4-Amino-2-methylphenyl)(azetidin-1-yl)methanone is a compound that features both an aromatic amine and an azetidine ring. The presence of these functional groups makes it a versatile molecule in organic synthesis and pharmaceutical research. Azetidine, a four-membered nitrogen-containing ring, is known for its ring strain and reactivity, which can be exploited in various chemical reactions.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of (4-Amino-2-methylphenyl)(azetidin-1-yl)methanone typically involves the formation of the azetidine ring followed by its functionalization. One common method is the aza-Michael addition of NH-heterocycles with methyl 2-(azetidin-3-ylidene)acetates . This reaction is catalyzed by bases such as DBU (1,8-Diazabicyclo[5.4.0]undec-7-ene) and proceeds under mild conditions to yield the target compound.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated synthesis can enhance the efficiency and yield of the process. Additionally, purification techniques such as crystallization and chromatography are employed to obtain the compound in high purity.
化学反応の分析
Types of Reactions
(4-Amino-2-methylphenyl)(azetidin-1-yl)methanone can undergo various types of chemical reactions, including:
Oxidation: The aromatic amine group can be oxidized to form nitroso or nitro derivatives.
Reduction: The azetidine ring can be reduced to form open-chain amines.
Substitution: The aromatic ring can undergo electrophilic substitution reactions, such as nitration or halogenation.
Common Reagents and Conditions
Oxidation: Reagents like potassium permanganate (KMnO₄) or chromium trioxide (CrO₃) can be used under acidic conditions.
Reduction: Catalytic hydrogenation using palladium on carbon (Pd/C) or lithium aluminum hydride (LiAlH₄) can be employed.
Substitution: Nitration can be carried out using a mixture of concentrated nitric acid (HNO₃) and sulfuric acid (H₂SO₄).
Major Products Formed
Oxidation: Formation of nitroso or nitro derivatives.
Reduction: Formation of primary or secondary amines.
Substitution: Formation of nitro or halogenated aromatic compounds.
科学的研究の応用
(4-Amino-2-methylphenyl)(azetidin-1-yl)methanone has several applications in scientific research:
作用機序
The mechanism of action of (4-Amino-2-methylphenyl)(azetidin-1-yl)methanone involves its interaction with biological targets such as enzymes and receptors. The azetidine ring can undergo ring-opening reactions, leading to the formation of reactive intermediates that can interact with nucleophilic sites in proteins and DNA. This interaction can result in the inhibition of enzyme activity or disruption of cellular processes.
類似化合物との比較
Similar Compounds
Azetidin-2-one: Known for its antibacterial and cytotoxic activities.
Azetidine-3-carboxylic acid: Used in the synthesis of peptides and as a building block in organic chemistry.
(3-Chloro-4-(2-chloro-quinoline-3-yl)-1-(4-nitro-phenyl)azetidin-2-one): Exhibits significant pharmacological activities.
Uniqueness
(4-Amino-2-methylphenyl)(azetidin-1-yl)methanone is unique due to the combination of an aromatic amine and an azetidine ring, which imparts distinct chemical reactivity and biological activity. This dual functionality makes it a valuable compound in various fields of research and industry.
特性
IUPAC Name |
(4-amino-2-methylphenyl)-(azetidin-1-yl)methanone |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H14N2O/c1-8-7-9(12)3-4-10(8)11(14)13-5-2-6-13/h3-4,7H,2,5-6,12H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IJSGVSCCHIBBRW-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=CC(=C1)N)C(=O)N2CCC2 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H14N2O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
190.24 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。














